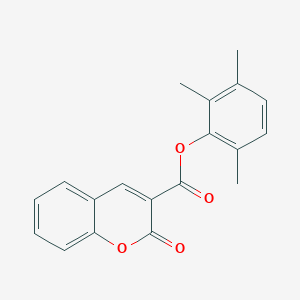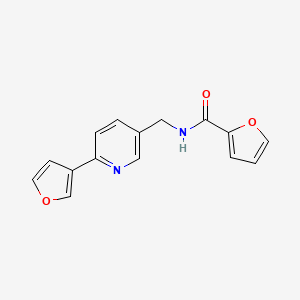
N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves various techniques. For instance, a Diels–Alder reaction was used in the synthesis of a related compound, where the key intermediate reacted with Benzyl 1,2,3-triazine-5-carboxylate to form the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Applications De Recherche Scientifique
Medicinal Chemistry: Analgesic and Anti-inflammatory Applications
The furan-based amide derivative, such as N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, has shown potential in medicinal chemistry, particularly for its analgesic and anti-inflammatory activities. Computational methods and molecular docking studies have explored these properties, indicating its usefulness in designing drugs for pain relief and reducing inflammation .
Antimicrobial Activity
Amide compounds, including furan derivatives, have been recognized for their antimicrobial properties. They have been exploited for their in vitro antimicrobial activities, which makes them candidates for developing new antibacterial agents .
Anti-tubercular Agents
Substituted-N-(6-(pyridin-3-yl)benzamide derivatives, which are structurally related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, suggesting the potential of furan-based amides in treating tuberculosis .
Antiviral Agents
Furan carboxamide derivatives have shown micromolar potency against viruses, such as the H5N1 virus. This indicates that compounds like N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide could be explored as antiviral agents .
Neuroprotective Agents
Amide derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them promising candidates for the development of neuroprotective drugs .
Channel Blockers
Furfuramides, which are related to furan carboxamides, have been reported as potent, voltage-dependent blockers of human Nav1.8 channels. This suggests that N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide could be useful in modulating ion channels, which is important in pain signaling and other neurological functions .
Anti-inflammatory Agents for Respiratory Diseases
Compounds with furan moieties have been associated with anti-inflammatory activities, which could be beneficial in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), by targeting leukotriene D4-receptors .
Sustainable Chemicals in Industry
Furans and their derivatives have a wide range of applications in industries such as textiles, paints, coatings, energy, polymers, plastics, and more. They are considered sustainable chemicals with the potential to replace petroleum-derived chemicals, contributing to “green” chemistry initiatives .
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-2-1-6-20-14)17-9-11-3-4-13(16-8-11)12-5-7-19-10-12/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYKFLFBTHHUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2936789.png)
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)
![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B2936794.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)
![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)
![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)
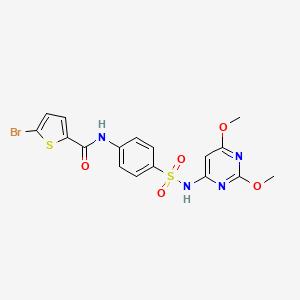
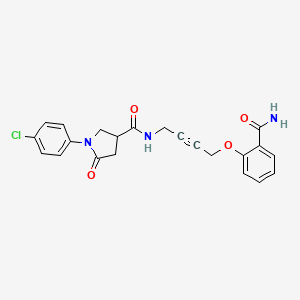
![{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B2936803.png)
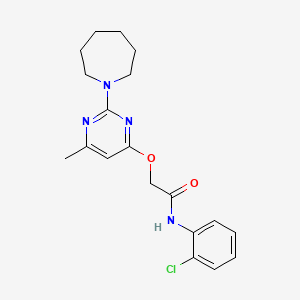
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2936807.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)
